Enzyme Inhibition Potency: Target Compound vs. Non-Fluorinated Analog
The target compound demonstrates measurable acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with IC₅₀ ranges reported at 10.4–24.3 µM and 7.7–30.1 µM, respectively . In contrast, the non-fluorinated phenyl analog (4-oxo-1-phenylcyclohexanecarbonitrile, CAS 25115-74-6) shows no detectable inhibition at concentrations up to 50 µM, highlighting the essential contribution of the trifluoromethyl group to enzyme engagement .
| Evidence Dimension | Inhibition of AChE and BChE enzymes |
|---|---|
| Target Compound Data | AChE IC₅₀ 10.4–24.3 µM; BChE IC₅₀ 7.7–30.1 µM |
| Comparator Or Baseline | 4-Oxo-1-phenylcyclohexanecarbonitrile (CAS 25115-74-6): AChE/BChE IC₅₀ >50 µM (no inhibition) |
| Quantified Difference | >2‑fold to >6‑fold improvement in potency |
| Conditions | In vitro enzymatic assay, 50 µM ligand concentration |
Why This Matters
For programs targeting cholinergic pathways, the ortho-CF₃ substituent converts an inactive scaffold into a low-micromolar inhibitor, avoiding costly SAR iteration.
